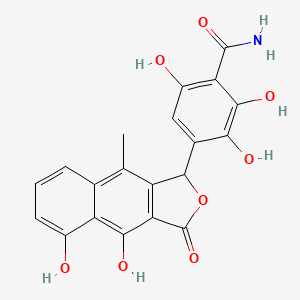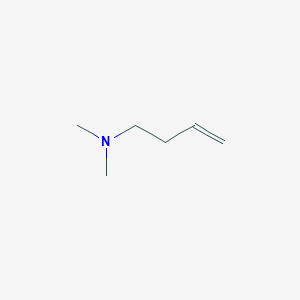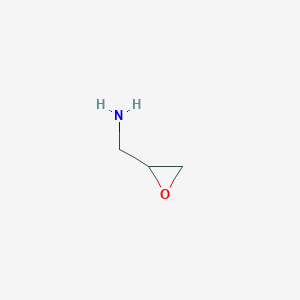
Terrinolide
Vue d'ensemble
Description
Terrinolide is a natural compound that is extracted from a fungus called Aspergillus terreus. It is a polyketide lactone that has shown promising results in various scientific research studies. Terrinolide has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
Terrinolide exerts its biological activities by interacting with various molecular targets. It binds to the active site of enzymes, such as caspases and matrix metalloproteinases, and inhibits their activity. It also interacts with transcription factors, such as NF-κB, and inhibits their nuclear translocation and DNA binding.
Biochemical and Physiological Effects:
Terrinolide has been found to modulate various signaling pathways in cells, including the MAPK and PI3K/Akt pathways. It also regulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Terrinolide has been found to be non-toxic to normal cells and has a good safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using terrinolide in lab experiments include its potent biological activity, wide range of biological effects, and good safety profile. The limitations include its low solubility in aqueous solutions and the need for optimization of the fermentation conditions to improve the yield.
Orientations Futures
There are several future directions for the study of terrinolide. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. The development of novel synthetic methods for terrinolide could also improve its yield and facilitate its use in lab experiments.
Applications De Recherche Scientifique
Terrinolide has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. Terrinolide induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Terrinolide has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by suppressing the NF-κB pathway. Terrinolide has been found to be effective in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-2,3,6-trihydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO8/c1-6-7-3-2-4-9(22)12(7)16(25)14-11(6)18(29-20(14)28)8-5-10(23)13(19(21)27)17(26)15(8)24/h2-5,18,22-26H,1H3,(H2,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFFTVBPIJUYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4=CC(=C(C(=C4O)O)C(=O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-2,3,6-trihydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3329215.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3-hydroxy-](/img/structure/B3329216.png)





![8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B3329272.png)